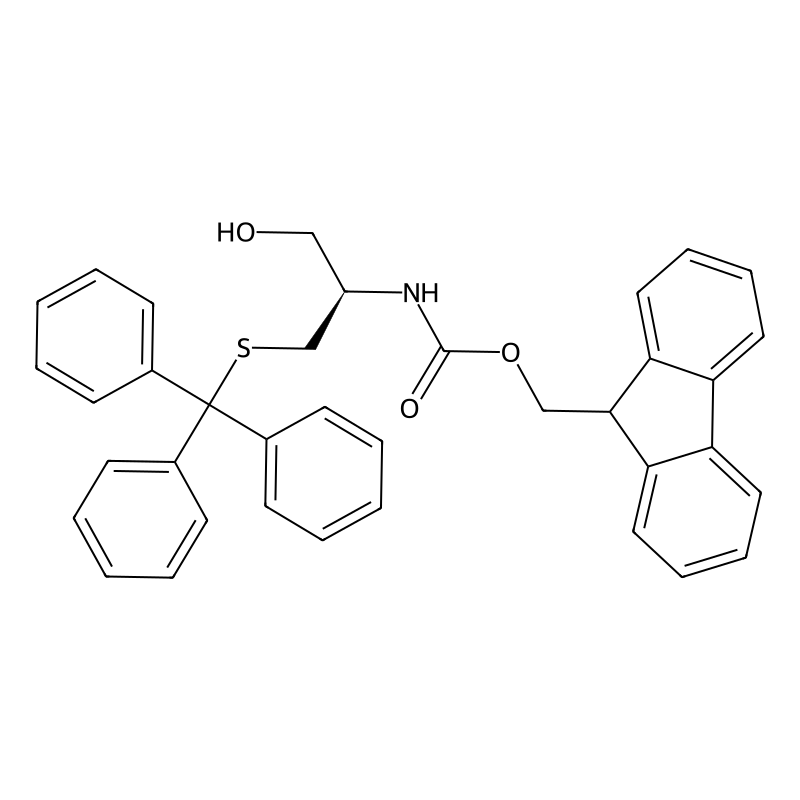

Fmoc-Cysteinol(Trt)

Content Navigation

Standard Fmoc-Cys(Trt)-OH requires post-synthetic reduction to yield peptide alcohols, risking racemization and low yields. Fmoc-Cysteinol(Trt) eliminates this step, directly incorporating the C-terminal alcohol during SPPS. Key advantages: • Orthogonal Trt thiol protection removed in TFA cleavage, no toxic mercury or iodine reagents. • Enables clean on-resin synthesis of peptide aldehydes via mild oxidation. • Avoids side reactions associated with Acm deprotection, ensuring high-purity crude peptides. Reliable, research-grade reagent for protease inhibitor development.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Synonyms

Purity

Package Size

Fmoc-Cysteinol(Trt) is a protected amino alcohol derivative essential for advanced peptide synthesis. It serves as a direct precursor for incorporating a C-terminal alcohol, a modification known to alter the biological activity and solubility of peptides. The N-terminal Fmoc group is compatible with standard base-labile deprotection in solid-phase peptide synthesis (SPPS), while the acid-labile Trityl (Trt) group provides robust protection for the sulfur side-chain, preventing unwanted oxidation or side reactions during chain elongation. This dual-protection scheme makes it a specialized reagent for constructing peptide alcohols and, through subsequent oxidation, peptide aldehydes, which are potent protease inhibitors.

Research Fit

References

- [10] WO2011000848A1 - Solid phase peptide synthesis of peptide alcohols. Google Patents.

- [11] Amino Acid Alcohols for Peptide Synthesis. AAPPTEC.

- [16] Yoo, S., et al. Practical synthesis of peptide C-terminal aldehyde on a solid support. Bioorganic & medicinal chemistry letters, 17(10), 2729-2732 (2007).

Substituting Fmoc-Cysteinol(Trt) is not straightforward due to strict process requirements in peptide synthesis. Using the corresponding amino acid, Fmoc-Cys(Trt)-OH, with the intent of a final reduction step introduces significant process variability and potential for side reactions. More critically, swapping for a cysteine derivative with a different thiol protecting group, such as Acetamidomethyl (Acm), fundamentally alters the synthesis strategy. The Trt group is acid-labile and is removed during the final TFA cleavage, which is orthogonal to the base-labile Fmoc removal. In contrast, Acm is stable to TFA and requires a separate, often harsh, deprotection step using reagents like mercury(II) acetate or iodine, which can damage the final peptide and are undesirable in pharmaceutical applications. Therefore, the choice of the Trt group is a deliberate process design decision for compatibility with standard Fmoc-SPPS workflows, not an incidental selection.

Substitution Risk

Direct C-Terminal Alcohol Synthesis

Conventional solid-phase peptide synthesis (SPPS) is designed for producing C-terminal carboxylic acids or amides, as a carboxyl group is required for initial resin attachment. Procuring Fmoc-Cysteinol(Trt) allows the direct incorporation of a C-terminal alcohol, circumventing the need for post-synthesis reduction of a peptide acid. This 'make vs. buy' decision favors this precursor, as post-synthetic reduction steps can lead to side reactions and purification challenges, while strategies to attach amino alcohols to resins often require complex, multi-step linker chemistry or risk epimerization.

| Evidence Dimension | Synthesis Strategy Efficiency |

| Target Compound Data | Direct incorporation of a stable, protected C-terminal amino alcohol. |

| Comparator Or Baseline | Multi-step process: standard SPPS of peptide acid followed by solution-phase reduction, OR complex on-resin attachment strategies. |

| Quantified Difference | Reduces number of post-cleavage synthetic steps and avoids risks associated with non-specific reducing agents or complex linker chemistry. |

| Conditions | Standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS). |

This simplifies the overall workflow, improves reproducibility, and reduces the risk of yield loss associated with post-synthetic modifications, justifying the procurement of a specialized precursor.

Trityl vs Acm Deprotection Orthogonality

The Trityl (Trt) protecting group is fully compatible with the standard Fmoc-SPPS workflow. It is stable during the repetitive basic treatments (e.g., piperidine) used for N-terminal Fmoc removal but is efficiently cleaved simultaneously with other side-chain protecting groups and resin linkage using a standard trifluoroacetic acid (TFA) cocktail. In contrast, the Acetamidomethyl (Acm) group, a common alternative, is stable to TFA. This necessitates an additional, orthogonal deprotection step after cleavage, typically using iodine or heavy metal reagents like mercury(II) acetate, which adds process complexity and potential for product degradation.

| Evidence Dimension | Deprotection Conditions |

| Target Compound Data | S-Trityl group is removed with standard 95% TFA cleavage cocktail. |

| Comparator Or Baseline | S-Acm group requires separate deprotection step with reagents such as iodine or mercury(II) acetate. |

| Quantified Difference | Eliminates an entire post-cleavage deprotection and purification step required for Acm-protected peptides. |

| Conditions | Final deprotection step in Fmoc-SPPS. |

For synthesizing peptides with a free C-terminal thiol, the Trt group simplifies the process, reduces reagent costs, and avoids the use of toxic heavy metals, making it a more efficient and process-friendly procurement choice.

Racemization Risk: Trityl vs Alternatives

While Trityl is a standard protecting group, it is associated with a higher risk of racemization, particularly under aggressive coupling conditions or with microwave-assisted SPPS. In one study comparing S-protecting groups, Fmoc-Cys(Trt)-OH led to significant racemization (10.9% at 50°C, 26.6% at 80°C) during microwave-assisted synthesis. In contrast, an alternative acid-labile group, 4-methoxybenzyloxymethyl (MBom), showed substantially lower racemization under the same conditions (0.8% at 50°C, 1.3% at 80°C). The Acm group also generally shows a lower rate of racemization compared to Trt under conventional conditions. This evidence applies directly to the parent amino acid but is highly relevant for the cysteinol derivative, as the chiral center and activating chemistry are identical.

| Evidence Dimension | Cysteine Racemization (%) |

| Target Compound Data | High racemization risk with Trt group: 10.9% (at 50°C) to 26.6% (at 80°C). |

| Comparator Or Baseline | MBom-protected Cys: 0.8% (at 50°C) to 1.3% (at 80°C). |

| Quantified Difference | Trt group shows >10-fold higher racemization than MBom group at elevated temperatures. |

| Conditions | Microwave-assisted SPPS using phosphonium/uronium reagents with DIEA in DMF. |

For applications demanding the highest stereochemical purity, especially those using high-temperature microwave synthesis, a buyer should be aware of this risk and may consider alternatives, but for standard protocols, Trt remains a cost-effective and viable choice.

C-Terminal Peptide Alcohol Synthesis

For research requiring C-terminal peptide alcohols, which can exhibit altered cell permeability or resistance to carboxypeptidases, this compound is the optimal starting point. It allows for a direct and efficient Fmoc-SPPS workflow, avoiding the material loss and process complications of post-synthetic reduction of a peptide acid.

Peptide Aldehydes as Protease Inhibitors

Peptide aldehydes are a well-established class of potent, reversible inhibitors for cysteine and serine proteases. Fmoc-Cysteinol(Trt) serves as a direct precursor, enabling the synthesis of the peptide alcohol on-resin, followed by a mild oxidation to yield the target peptide aldehyde. This avoids solution-phase handling of the often-unstable aldehyde product.

Standard Fmoc-SPPS Process Simplicity

In standard, non-microwave-assisted peptide synthesis, the Trt protecting group's compatibility with single-step TFA deprotection offers a significant process advantage over orthogonal groups like Acm. When the highest stereochemical purity is not the absolute priority over process efficiency and cost, this building block is the standard choice for incorporating a C-terminal cysteinol.

Application Fit

References

- [9] McCurdy, S. N. The investigation of Fmoc-cysteine derivatives in solid phase peptide synthesis. Peptide research, 2(3), 147-152 (1989).

- [10] WO2011000848A1 - Solid phase peptide synthesis of peptide alcohols. Google Patents.

- [14] Conibear, A. C., et al. Recent Advances in the Synthesis of C-Terminally Modified Peptides. Chemical reviews, 118(19), 9794-9845 (2018).

- [16] Yoo, S., et al. Practical synthesis of peptide C-terminal aldehyde on a solid support. Bioorganic & medicinal chemistry letters, 17(10), 2729-2732 (2007).

- [20] Yoo, S., et al. Practical synthesis of peptide C-terminal aldehyde on a solid support. ResearchGate.

XLogP3

Sequence

Explore Compound Types

O4Si-4